4-Thioureidobenzenesulfonamide
Overview
Description
4-Thioureidobenzenesulfonamide is a compound with the molecular formula C7H9N3O2S2 . It is also known by other names such as (4-sulfamoylphenyl)thiourea and 4-[(aminocarbonothioyl)amino]benzenesulfonamide .
Synthesis Analysis
The synthesis of this compound derivatives involves a one-pot two-step protocol. The process starts with the thioureation of sulphanilamide SA (4-amino-benzenesulfonamide) using KSCN, followed by S-methylation of the resulted thiourea .Molecular Structure Analysis
The molecular weight of this compound is 231.3 g/mol . Its InChI code is 1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H, (H3,8,10,13) (H2,9,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 139 Ų .Scientific Research Applications
Carbonic Anhydrase Inhibitors and Ophthalmologic Applications
4-Thioureidobenzenesulfonamide derivatives have been extensively studied as carbonic anhydrase inhibitors. A study by Casini et al. (2000) demonstrated that these derivatives, particularly those incorporating hydroxy and mercapto amino acids, displayed strong affinity towards carbonic anhydrase isozymes. Their notable water solubility and pH-neutral solutions make them attractive candidates for developing novel antiglaucoma drugs. Some derivatives showed effective lowering of intraocular pressure when applied topically in the normotensive/glaucomatous rabbit eye, indicating their potential in ophthalmologic applications (Casini et al., 2000).
Anticancer Activity
Ghorab et al. (2016) synthesized and evaluated a series of thioureidobenzenesulfonamides incorporating various biologically active moieties. These compounds exhibited significant in vitro anticancer activity against various cancer cell lines. Some compounds showed activity comparable to reference drugs, indicating their potential as anticancer agents. Molecular docking studies suggested their action as MK-2 enzyme inhibitors (Ghorab et al., 2016).
Antibacterial and Antimicrobial Applications
A study by Qandil et al. (2010) focused on 3-aminobenzenesulfonamide derivatives with thiourea or urea moieties. They reported minimal antibacterial activity but notable anti-candidal activity, highlighting their potential in antimicrobial applications. The study emphasized the significance of the thiourea and urea derivatives in this context (Qandil et al., 2010).
Molecular Docking and Drug Design
Research by Zaib et al. (2014) involved synthesizing a variety of sulfonamide-thiourea conjugates and evaluating them as inhibitors of the carbonic anhydrase enzyme. The study combined synthetic chemistry with in silico docking and molecular dynamics simulation, providing insights into the molecular interactions and potential drug design applications of these compounds (Zaib et al., 2014).
Environmental and Cellular Detection Applications
Ren et al. (2020) developed a method using 2,4-dinitrobenzenesulfonyl (DNPS) to enhance SNAr, facilitating the detection of thiophenols in environmental samples and living cells. This study highlights the application of benzenesulfonamide derivatives in environmental monitoring and cellular studies (Ren et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Thioureidobenzenesulfonamide are carbonic anhydrases (CAs), specifically the α-class cytosolic human carbonic anhydrases (hCA I, hCA II, and hCA VII) and bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are metalloenzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , playing fundamental roles in many processes such as respiration, electrolyte secretion, pH homeostasis, and bone resorption .
Mode of Action
this compound interacts with its targets by inhibiting their activity . Many of the evaluated compounds displayed better inhibition against hCA I, hCA II, and hCA VII compared with acetazolamide (AAZ) as the control drug . The mycobacterial enzymes MtCA1 and MtCA2 were also effectively inhibited by these compounds .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide and water interconversion process . This can have downstream effects on various pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Pharmacokinetics
The compound’s molecular weight is 2313 , which could influence its absorption, distribution, metabolism, and excretion, and thereby its bioavailability.
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to changes in the interconversion of carbon dioxide and water, affecting various physiological processes . In addition, some compounds showed good activity against various cancer cell lines , suggesting potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-Thioureidobenzenesulfonamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the inhibition studies of three α-class cytosolic human carbonic anhydrases (CAs) and three bacterial β-CAs from Mycobacterium tuberculosis . The compound displayed better inhibition against these enzymes compared to acetazolamide, a control drug .
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. It has been suggested that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of carbonic anhydrases .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Given its inhibitory effects on carbonic anhydrases , it is likely that the compound interacts with enzymes and cofactors involved in these metabolic pathways.
properties
IUPAC Name |
(4-sulfamoylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAVFJBPHTLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352016 | |
Record name | 4-Thioureido-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1718-39-4 | |
Record name | 4-[(Aminothioxomethyl)amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1718-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thioureido-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-sulfamoylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these 4-thioureidobenzenesulfonamide derivatives interact with carbonic anhydrases and what are the downstream effects of this interaction?
A1: While the paper doesn't delve into the specific binding interactions, it highlights that the synthesized compounds act as inhibitors of carbonic anhydrases (CAs). [] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting CAs, these compounds disrupt this fundamental biochemical reaction. This disruption can have various downstream effects depending on the specific CA isoform targeted and the physiological context. For instance, inhibiting certain human CA isoforms is explored for therapeutic purposes like glaucoma treatment, while inhibiting mycobacterial CAs might contribute to developing new anti-tuberculosis drugs. []
Q2: What is the structure-activity relationship (SAR) observed for these compounds and how do structural modifications impact their potency against different CA isoforms?
A2: The paper explores a library of N-((4-sulfamoylphenyl)carbamothioyl) amides with varying aliphatic, benzylic, vinylic, and aromatic acyl groups attached to the this compound core. [] This structural diversity allows for preliminary SAR analysis. The study found that modifications to the acyl group significantly influenced the inhibitory potency (represented by the Ki value) across different human (hCA I, hCA II, hCA VII) and mycobacterial (MtCA1, MtCA2, MtCA3) CA isoforms. [] This suggests that tailoring the acyl group is crucial for achieving selectivity towards specific CA isoforms. Further research is needed to establish more detailed SAR trends and optimize the compounds for desired activity profiles.
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